molecular formula C16H16F3N5O2 B2752020 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034348-55-3

2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2752020
CAS No.: 2034348-55-3
M. Wt: 367.332
InChI Key: FQNJSDVUNJVEOY-UHFFFAOYSA-N
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Description

This compound is a nicotinamide derivative featuring a trifluoromethyl-substituted pyrimidine ring linked to a piperidine moiety. The structure includes a hydroxy group at the 2-position of the nicotinamide core, which may influence hydrogen-bonding interactions and solubility. The trifluoromethyl group on the pyrimidine ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic properties . This compound is likely investigated for therapeutic applications, as evidenced by its structural similarity to patented kinase inhibitors (see below) .

Properties

IUPAC Name

2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-6-3-10(4-7-24)23-15(26)11-2-1-5-20-14(11)25/h1-2,5,8-10H,3-4,6-7H2,(H,20,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNJSDVUNJVEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CNC2=O)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction using 4-chloro-6-(trifluoromethyl)pyrimidine.

    Coupling with Nicotinamide: The final step involves coupling the piperidine-pyrimidine intermediate with nicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nicotinamide moiety can interact with NAD+ dependent enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are derived from patent applications (EP 4,374,877 A2 and others) and share the 6-(trifluoromethyl)pyrimidin-4-yl pharmacophore. Key differences lie in the core heterocycle, substituents, and linker regions, which impact target affinity, solubility, and metabolic stability.

Core Heterocycle Modifications

  • Compound A : (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide

    • Key Difference : Pyridazine core replaces nicotinamide.
    • Impact : Pyridazines often exhibit enhanced π-stacking interactions but reduced solubility compared to nicotinamides. The morpholin-4-yl-ethoxy group may improve membrane permeability .
  • Compound B: 7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Key Difference: Diazaspiro[4.5]decene core introduces conformational rigidity. Impact: Rigid spiro structures can enhance selectivity by reducing off-target binding but may limit solubility .

Substituent Variations

  • Compound C: 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Key Difference: Azetidine linker with methoxyethyl group. Impact: Azetidines improve metabolic stability compared to piperidines, while the methoxyethyl group enhances aqueous solubility .
  • Compound D: Methyl 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclobutane-1-carboxylate Key Difference: Cyclobutane-carboxylate ester and morpholin-4-yl-ethoxy substituents. The ester group may act as a prodrug moiety .

Pharmacophore Positioning

  • The target compound’s hydroxy group at the 2-position of nicotinamide contrasts with the 4-hydroxy group in Compound A and the 9-hydroxy group in Compound C. Positional differences in hydrogen-bond donors/acceptors can significantly alter binding kinetics to targets like kinases or enzymes .

Research Implications

The target compound balances solubility and metabolic stability through its nicotinamide core and piperidine linker. However, analogs like Compound C with azetidine linkers may offer superior pharmacokinetic profiles, albeit with synthetic complexity. The prevalence of trifluoromethylpyrimidine motifs across these compounds underscores their importance in kinase inhibition, likely targeting ATP-binding pockets . Further comparative studies on binding affinity (e.g., IC₅₀ values) and in vivo efficacy are needed to validate these hypotheses.

Biological Activity

2-Hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, a compound with a complex structure involving a nicotinamide core and a trifluoromethyl-substituted pyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

IUPAC Name 2oxo N 1 6 trifluoromethyl pyrimidin 4 yl piperidin 4 yl 1H pyridine 3 carboxamide\text{IUPAC Name }2-\text{oxo N 1 6 trifluoromethyl pyrimidin 4 yl piperidin 4 yl 1H pyridine 3 carboxamide}

The synthesis typically involves several steps:

  • Formation of the Piperidine Intermediate : Cyclization reactions using precursors like 1,5-diaminopentane.
  • Introduction of the Pyrimidine Ring : Nucleophilic substitution using 4-chloro-6-(trifluoromethyl)pyrimidine.
  • Coupling with Nicotinamide : Amide bond formation using coupling reagents such as EDCI and HOBt .

Biological Activity

The biological activity of 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide has been explored in various contexts:

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) models. In one study, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong growth inhibition .

The mechanism behind its biological activity may involve:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to specific enzymes or receptors.
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

  • In Vivo Efficacy : In a mouse model of TNBC, treatment with a related compound led to significant reductions in tumor size and metastasis compared to control groups, highlighting its potential as an effective therapeutic agent .
  • Safety Profile : A subacute toxicity study revealed that these compounds exhibited favorable safety profiles at high doses (40 mg/kg), with no significant adverse effects observed in healthy mice .

Comparative Analysis

Comparing 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide with similar compounds highlights its unique properties:

Compound NameSubstituentIC50 (μM)Notes
2-Hydroxy-N-(1-(6-chloropyrimidin-4-yl)piperidin-4-yl)nicotinamideChlorineN/ASimilar structure but less potent
2-Hydroxy-N-(1-(6-methylpyrimidin-4-yl)piperidin-4-yl)nicotinamideMethylN/ALower selectivity against cancer cells

The trifluoromethyl group is noted for its electron-withdrawing properties, which significantly influence both the chemical reactivity and biological activity of the compound .

Q & A

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets (e.g., kinases) by measuring protein thermal stability shifts .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cells to establish mechanism specificity .

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